molecular formula C11H15ClN2O B3154810 1-Benzylpiperazin-2-one hydrochloride CAS No. 78551-58-3

1-Benzylpiperazin-2-one hydrochloride

Numéro de catalogue B3154810
Numéro CAS: 78551-58-3
Poids moléculaire: 226.7 g/mol
Clé InChI: IDUUIDSBIFYYIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzylpiperazin-2-one hydrochloride is a chemical compound with the CAS Number: 78551-58-3 . It has a molecular weight of 226.71 and its IUPAC name is 1-benzyl-2-piperazinone hydrochloride .


Molecular Structure Analysis

The molecular formula of 1-Benzylpiperazin-2-one hydrochloride is C11H15ClN2O. The InChI code for this compound is 1S/C11H14N2O.ClH/c14-11-8-12-6-7-13 (11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H .


Physical And Chemical Properties Analysis

1-Benzylpiperazin-2-one hydrochloride has a molecular weight of 226.71 .

Applications De Recherche Scientifique

Neurotoxic Effects Comparison A study explored the dopaminergic neurotoxic effects of benzylpiperazine, highlighting its stimulatory and hallucinogenic effects, akin to MDMA, through the elevation of dopamine and serotonin levels. This research synthesized benzylpiperazine and another derivative, benzoylpiperazine, to elucidate their neurotoxic mechanisms in a dopaminergic human neuroblastoma cell line. The findings revealed that both compounds induced oxidative stress, inhibited mitochondrial functions, and stimulated apoptosis, offering insights into the neuronal cell death mechanisms induced by piperazine derivatives (Katz et al., 2018).

Rewarding Properties Investigation Another study examined 1-Benzylpiperazine (known as 'Legal X', 'Legal E', or 'A2') for its addictive properties using the conditioned place preference method in rats. The research aimed to understand the rewarding properties of 1-Benzylpiperazine and its impact on dopamine and serotonin receptor antagonists. The results confirmed that 1-Benzylpiperazine possesses rewarding properties, suggesting its potential for human abuse, with both dopaminergic and serotonergic systems involved in the reward mechanism (Meririnne et al., 2006).

Neurotransmitter Reuptake Inhibitory Activities Research on the development of safer and more effective therapeutic agents led to the design and synthesis of arylpiperazine-benzylpiperidines. These compounds were evaluated for their serotonin and norepinephrine reuptake inhibitory activities. The study found that most synthesized compounds showed greater norepinephrine than serotonin reuptake inhibition, with some activities surpassing those of the standard drug, venlafaxine hydrochloride. This suggests the potential of arylpiperazine-benzylpiperidines as a new class of therapeutic agents for treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).

Endocannabinoid Hydrolases Inhibition A series of compounds, including benzylpiperazinyl derivatives, were synthesized and tested for their inhibitory activities on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research identified compounds with potent dual FAAH-MAGL inhibitory activities, contributing to the understanding of the structure-activity relationships in endocannabinoid regulation and offering a foundation for developing new therapeutic agents (Morera et al., 2012).

Carbonic Anhydrase Inhibition for Glaucoma Treatment Another intriguing application is in the development of intraocular pressure-lowering agents for glaucoma treatment. 2-Benzylpiperazine derivatives were tested for their inhibition of human carbonic anhydrases, showing promising Ki values and significant reduction of intraocular pressure in rabbit models. This research underscores the potential of benzylpiperazine derivatives in developing new treatments for glaucoma (Chiaramonte et al., 2018).

Propriétés

IUPAC Name

1-benzylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUIDSBIFYYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperazin-2-one hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 1,4-bis(phenylmethyl)piperazinone hydrochloride (XIII, Example 39, 15.0 g.) and 10% palladium charcoal (5.0 g.) in ethanol (200 ml.) is hydrogenated (50 lb. initial hydrogen pressure) until uptake of hydrogen ceased. The solution is filtered, the ethanol is removed under reduced pressure and the residual solid is recrystallized from methanol-isopropanol to give the title compound, m.p. 160°-161°.
Name
1,4-bis(phenylmethyl)piperazinone hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperazin-2-one hydrochloride
Reactant of Route 2
1-Benzylpiperazin-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzylpiperazin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzylpiperazin-2-one hydrochloride
Reactant of Route 5
1-Benzylpiperazin-2-one hydrochloride
Reactant of Route 6
1-Benzylpiperazin-2-one hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.